molecular formula C31H36N4O7S B1334954 Fmoc-Arg(Mtr)-OH CAS No. 98930-01-9

Fmoc-Arg(Mtr)-OH

Cat. No. B1334954
CAS RN: 98930-01-9
M. Wt: 608.7 g/mol
InChI Key: LKGHIEITYHYVED-SANMLTNESA-N
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Description

“Fmoc-Arg(Mtr)-OH” is a Fmoc protected peptide synthesis Arginine resin . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .


Synthesis Analysis

The synthesis of “Fmoc-Arg(Mtr)-OH” involves the use of Fmoc/tBu-based strategies . There are numerous procedures in the literature which describe a variety of cleavage and deprotection methods for peptides synthesized with an Fmoc/tBu strategy . Most of these techniques are TFA-based, and they differ primarily in the final concentration of TFA, types of scavengers used, and reaction times .


Molecular Structure Analysis

The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-Arg(Mtr)-OH” include cleavage and deprotection, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .


Physical And Chemical Properties Analysis

“Fmoc-Arg(Mtr)-OH” has an extent of labeling of 0.4-0.6 mmol/g loading . It is a Fmoc protected peptide synthesis Arginine resin .

Scientific Research Applications

1. Application in Peptide Synthesis

Fmoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, used in peptide synthesis. Research shows improved efficiency in peptide synthesis using Fmoc-Arg(Mtr)-OH. For example, in the improved Fmoc synthesis of the bioactive peptide Bradykinin, a more efficient synthesis was found with a combination of Arg(Mtr) at specific positions, resulting in a higher pure yield of the peptide (Stephenson, Plieger, & Harding, 2011) Improved Fmoc synthesis of bradykinin.

2. Role in Hydrogel Formation

Fmoc-Arg(Mtr)-OH also plays a role in the formation of hydrogels, which have applications in cell culture. For instance, a study on multicomponent dipeptide hydrogels showed that certain dipeptides, including ones related to Fmoc-Arg(Mtr)-OH, can form hydrogels that support cell viability and growth, mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015) Multicomponent dipeptide hydrogels as extracellular matrix-mimetic scaffolds for cell culture applications.

3. Enhancing Antibacterial Composite Materials

Fmoc-Arg(Mtr)-OH derivatives are utilized in the development of antibacterial composite materials. A study demonstrated the use of Fmoc-decorated self-assembling building blocks, including compounds related to Fmoc-Arg(Mtr)-OH, in creating materials with intrinsic antibacterial capabilities. These materials inhibited bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019) Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials.

Safety And Hazards

“Fmoc-Arg(Mtr)-OH” is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of “Fmoc-Arg(Mtr)-OH” involve the continuous development and improvement in reagents and strategies for the different steps in peptide synthesis . With recent advances in protecting group and linker technology, particularly the introduction of Fmoc-Trp(Boc) and Fmoc-Arg(Pmc/Pbf) derivatives, complex mixtures containing toxic and malodorous reagents are no longer necessary, except in exceptional circumstances .

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHIEITYHYVED-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106298
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Mtr)-OH

CAS RN

98930-01-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98930-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Arg(Mtr)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
SS Ali, H Echner, KM Khan, C Schröder… - … für Naturforschung B, 1994 - degruyter.com
The kinetics of hydrolysis of new, N G -protected 2,4,6-triisopropylbenzene-sulphonyl (6). 4-methoxy-3,5-di-tert-butylbenzenesulphonyl (12) and phenanthrene-3-sulphonyl (17) Fmoc …
Number of citations: 4 www.degruyter.com
B Scolaro, L Gozzini, R Rocchi… - International journal of …, 1989 - Wiley Online Library
Bombesin has been synthesized by the continuous flow solid‐phase procedure on the derivatized Kieselguhr‐supported polydimethylacrylamide resin. Preformed Fmoc‐amino acid …
Number of citations: 8 onlinelibrary.wiley.com
T Hagigit, T Nassar, F Behar-Cohen, G Lambert… - European Journal of …, 2008 - Elsevier
Novel formulations of cationic nanoemulsions based on three different lipids were developed to strengthen the attraction of the polyanionic oligonucleotide (ODN) macromolecules to …
Number of citations: 70 www.sciencedirect.com
S Kasai, H Nagasawa, M Shimamura, Y Uto… - Bioorganic & medicinal …, 2002 - Elsevier
We designed and synthesized the antiangiogenic arginine-rich dendrimers, TX-1943 and TX-1944, which mimic the surface structure of endostatin. TX-1944 containing 16 arginine …
Number of citations: 99 www.sciencedirect.com
SS Ali, KM Khan, H Echner, W Voelter… - Journal für Praktische …, 1995 - Wiley Online Library
Two new synthons, Fmoc‐L‐Arg(biphenyl‐4‐sulphonyl)‐OH (8) and Fmoc‐Arg(4‐methoxy‐3‐t‐butylbenzenesulphonyl)‐OH (14), are prepared for the synthesis of arginine‐containing …
Number of citations: 3 onlinelibrary.wiley.com
H Tamamura, R Arakaki, H Funakoshi, M Imai… - Bioorganic & medicinal …, 1998 - Elsevier
A tachyplesin peptide analog, T22 ([Tyr 5,12 , Lys 7 ]-polyphemusin II), and its shortened congener, TW70 (des-[Cys 8,13 , Tyr 9,12 ]-[d-Lys 10 , Pro 11 ]-T22) have strong anti-human …
Number of citations: 76 www.sciencedirect.com
M Tang, AJ Waring, M Hong - ChemBioChem, 2008 - Wiley Online Library
The site‐specific motion of Arg residues in a membrane‐bound disulfide‐linked antimicrobial peptide, protegrin‐1 (PG‐1), was investigated by using magic‐angle‐spinning solid‐state …
K Gogoi, MV Mane, SS Kunte… - Nucleic acids research, 2007 - academic.oup.com
The specific 1,3 dipolar Hüisgen cycloaddition reaction known as ‘click-reaction’ between azide and alkyne groups is employed for the synthesis of peptide–oligonucleotide conjugates. …
Number of citations: 94 academic.oup.com
K Barlos, O Chatzi, D Gatos… - Int. J. Pept. Protein …, 1991 - academia.edu
The esterification of 2-chlorotrityl chloride resin with Fmoc-amino acids in the presence of DIEA is studied under various conditions. High esterification yields are obtained using 0.6 …
Number of citations: 521 www.academia.edu
B Henkel, E Bayer - Journal of peptide science: an official …, 1998 - Wiley Online Library
Aggregation phenomena of growing peptides on the resin have seldom been investigated. We report here how conformations are determined by FT‐IR spectroscopy. Therefore the …
Number of citations: 37 onlinelibrary.wiley.com

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